molecular formula C15H16F3N3O4S B11271090 methyl 3-ethyl-5-(N-(4-(trifluoromethyl)benzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

methyl 3-ethyl-5-(N-(4-(trifluoromethyl)benzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11271090
M. Wt: 391.4 g/mol
InChI Key: KDILLETYBLVJBM-UHFFFAOYSA-N
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Description

METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the formation of the pyrazole ring. Common synthetic routes include the cyclization of hydrazines with 1,3-diketones or the reaction of hydrazones with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 3-ETHYL-5-({[4-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE lies in its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

Molecular Formula

C15H16F3N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 5-ethyl-3-[[4-(trifluoromethyl)phenyl]methylsulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C15H16F3N3O4S/c1-3-11-12(14(22)25-2)13(21-20-11)26(23,24)19-8-9-4-6-10(7-5-9)15(16,17)18/h4-7,19H,3,8H2,1-2H3,(H,20,21)

InChI Key

KDILLETYBLVJBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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